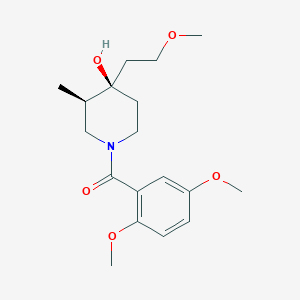![molecular formula C19H28N6O2 B5502104 2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)
2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The exploration and characterization of specific chemical compounds, such as "2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one," contribute significantly to fields like medicinal chemistry and materials science. These compounds often exhibit unique properties that can lead to important applications in various domains.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions that carefully introduce functional groups to build up the desired structure. For example, the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves condensation reactions and the careful selection of reagents to build the heterocyclic core (Astakhov et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, UV) play crucial roles in determining the molecular structure of compounds. The structure of 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, for instance, was confirmed using single-crystal X-ray diffraction analysis, showcasing the importance of these techniques in structural elucidation (Zhong‐Xia Wang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds often include cycloadditions, substitutions, and condensations. The reactivity is influenced by the electronic structure and the presence of functional groups that can participate in the reactions. For example, the preparation of pyrazolo[1,5-a]pyrimidines and related compounds demonstrates the versatility of these molecules in undergoing various chemical transformations (Clarke et al., 1997).
Applications De Recherche Scientifique
Chemical Synthesis and Mechanistic Studies
Research on related compounds has focused on the synthesis and mechanistic understanding of various chemical reactions. For instance, Clarke et al. (1997) explored the preparation and pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles and related compounds, revealing mechanisms involving unexpected rearrangements, which could be relevant for designing synthetic routes for related diazaspiro[5.5]undecan-3-one derivatives (Clarke, Mares, & McNab, 1997).
Pharmacological Activities
Several studies have identified the pharmacological potential of triazolo[1,5-a]pyrimidine derivatives. Riyadh (2011) synthesized enaminones as key intermediates to afford substituted pyridine derivatives with antitumor and antimicrobial activities, suggesting similar possibilities for the chemical compound (Riyadh, 2011). Additionally, Reilly et al. (2019) reported on derivatives of a related compound showing selective affinity towards dopamine D3 receptors, highlighting the potential for neurological applications (Reilly et al., 2019).
Anticancer Applications
Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles as potential anticancer agents, indicating the broader applicability of such heterocyclic compounds in cancer research (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Antimicrobial and Antitumor Activities
Said et al. (2004) prepared thiazolopyrimidine derivatives with antimicrobial properties, although no significant antitumor activity was observed. This study illustrates the potential for developing antimicrobial agents from triazolo[1,5-a]pyrimidine derivatives (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-27-13-3-9-24-15-19(5-4-17(24)26)6-11-23(12-7-19)14-16-21-18-20-8-2-10-25(18)22-16/h2,8,10H,3-7,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLAXCAANYPZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)CC3=NN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)


![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)



![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)